molecular formula C18H13BrF3N3O2 B14929802 N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide

Cat. No.: B14929802
M. Wt: 440.2 g/mol
InChI Key: AHDMHUWJYZGGST-UHFFFAOYSA-N
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Description

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with a bromo-pyrazole and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide typically involves multiple steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of 2-fluorobenzyl bromide: This involves the bromination of 2-fluorotoluene using bromine or NBS.

    Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 2-fluorobenzyl bromide under basic conditions to form 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole.

    Formation of the Benzamide: The final step involves the reaction of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole with 2-(difluoromethoxy)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of a ketone or aldehyde.

Scientific Research Applications

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 2-fluorobenzyl bromide
  • 2-(difluoromethoxy)benzoic acid

Uniqueness

N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents enhances its reactivity and potential for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C18H13BrF3N3O2

Molecular Weight

440.2 g/mol

IUPAC Name

N-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H13BrF3N3O2/c19-13-10-25(9-11-5-1-3-7-14(11)20)24-16(13)23-17(26)12-6-2-4-8-15(12)27-18(21)22/h1-8,10,18H,9H2,(H,23,24,26)

InChI Key

AHDMHUWJYZGGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)C3=CC=CC=C3OC(F)F)Br)F

Origin of Product

United States

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